N-[4-(morpholin-4-yl)-3-(morpholin-4-ylsulfonyl)phenyl]-2-phenylbutanamide
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Overview
Description
N-[4-(MORPHOLIN-4-YL)-3-(MORPHOLINE-4-SULFONYL)PHENYL]-2-PHENYLBUTANAMIDE is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a morpholine ring and a sulfonyl group, which contribute to its distinctive properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(MORPHOLIN-4-YL)-3-(MORPHOLINE-4-SULFONYL)PHENYL]-2-PHENYLBUTANAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach includes the following steps:
Formation of the Morpholine Ring: This step involves the reaction of an appropriate amine with an epoxide to form the morpholine ring.
Coupling Reaction: The final step involves coupling the sulfonylated morpholine derivative with a phenylbutanamide derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[4-(MORPHOLIN-4-YL)-3-(MORPHOLINE-4-SULFONYL)PHENYL]-2-PHENYLBUTANAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with new functional groups replacing the sulfonyl group.
Scientific Research Applications
N-[4-(MORPHOLIN-4-YL)-3-(MORPHOLINE-4-SULFONYL)PHENYL]-2-PHENYLBUTANAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which N-[4-(MORPHOLIN-4-YL)-3-(MORPHOLINE-4-SULFONYL)PHENYL]-2-PHENYLBUTANAMIDE exerts its effects involves interactions with specific molecular targets and pathways. The morpholine ring and sulfonyl group play crucial roles in binding to target proteins and enzymes, modulating their activity. This compound may inhibit or activate specific signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4-(Morpholinosulfonyl)phenyl)acetamide
- 4-(Morpholine-4-carbonyl)phenylboronic acid
- 5-(Morpholin-4-yl)-N’-sulfonyl-1,2,3-thiadiazole-4-amidines
Uniqueness
N-[4-(MORPHOLIN-4-YL)-3-(MORPHOLINE-4-SULFONYL)PHENYL]-2-PHENYLBUTANAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C24H31N3O5S |
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Molecular Weight |
473.6 g/mol |
IUPAC Name |
N-(4-morpholin-4-yl-3-morpholin-4-ylsulfonylphenyl)-2-phenylbutanamide |
InChI |
InChI=1S/C24H31N3O5S/c1-2-21(19-6-4-3-5-7-19)24(28)25-20-8-9-22(26-10-14-31-15-11-26)23(18-20)33(29,30)27-12-16-32-17-13-27/h3-9,18,21H,2,10-17H2,1H3,(H,25,28) |
InChI Key |
PSSRBSCUKLLNBX-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NC2=CC(=C(C=C2)N3CCOCC3)S(=O)(=O)N4CCOCC4 |
Origin of Product |
United States |
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